molecular formula C12H8O4 B12904305 5-Formyl-2-phenylfuran-3-carboxylic acid CAS No. 61761-76-0

5-Formyl-2-phenylfuran-3-carboxylic acid

Cat. No.: B12904305
CAS No.: 61761-76-0
M. Wt: 216.19 g/mol
InChI Key: LFBYAHNYIWFOQG-UHFFFAOYSA-N
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Description

5-Formyl-2-phenylfuran-3-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-phenylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of 5-hydroxymethylfurfural (HMF). This process can be optimized using various catalysts, such as hydroxyapatite-supported gold catalysts, to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-phenylfuran-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.

Major Products

    Oxidation: this compound can be converted to 5-carboxy-2-phenylfuran-3-carboxylic acid.

    Reduction: The reduction of the formyl group yields 5-hydroxymethyl-2-phenylfuran-3-carboxylic acid.

    Substitution: Various substituted derivatives can be formed depending on the electrophile used.

Scientific Research Applications

5-Formyl-2-phenylfuran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials

Mechanism of Action

The mechanism by which 5-Formyl-2-phenylfuran-3-carboxylic acid exerts its effects involves its functional groups. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can engage in acid-base reactions. These interactions can influence various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-2-phenylfuran-3-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group on a furan ring, along with a phenyl substituent. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

61761-76-0

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

5-formyl-2-phenylfuran-3-carboxylic acid

InChI

InChI=1S/C12H8O4/c13-7-9-6-10(12(14)15)11(16-9)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

LFBYAHNYIWFOQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(O2)C=O)C(=O)O

Origin of Product

United States

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